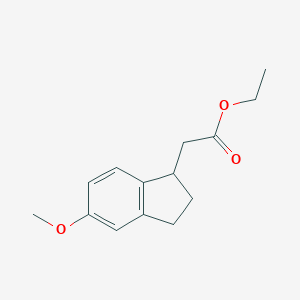
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate
Overview
Description
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is a complex organic compound. Unfortunately, there is limited information available specifically about this compound. However, it appears to be related to the family of indene compounds, which are hydrocarbons that consist of a benzene ring fused with a cyclopentene1.
Synthesis Analysis
The synthesis of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is not directly available. However, related compounds such as 1H-Inden-1-one, 2,3-dihydro- have been synthesized using various methods2. For instance, one method involves the use of transition metal-catalyzed reactions2. Please consult with a chemist or a chemical engineer for more specific synthesis methods.Molecular Structure Analysis
The molecular structure of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is not directly available. However, the structure of a related compound, 1H-Inden-1-one, 2,3-dihydro-, is available1. It has a molecular weight of 132.1592 and its IUPAC Standard InChI is InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H21.Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate are not directly available. However, related compounds such as 1H-Inden-1-one, 2,3-dihydro- have been studied1. For instance, the mass spectrum of 1H-Inden-1-one, 2,3-dihydro- has been analyzed3.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate are not directly available. However, a related compound, 1H-Inden-1-one, 2,3-dihydro-, has a molecular weight of 132.15921.Safety And Hazards
The safety and hazards of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate are not directly available. However, a related compound, 5-Ethyl-2,3-dihydro-1H-inden-1-one, is reported to be harmful by inhalation, in contact with skin, and if swallowed5.
Future Directions
The future directions for the study of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate could include a more detailed investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications in various fields such as medicine, chemistry, and materials science.
Please note that this analysis is based on the limited information available and the related compounds. For a more accurate and detailed analysis, further research and consultation with experts in the field are recommended.
properties
IUPAC Name |
ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(15)9-11-5-4-10-8-12(16-2)6-7-13(10)11/h6-8,11H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJUZSOKYJHLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

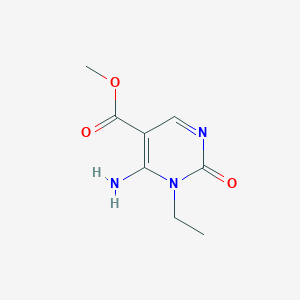

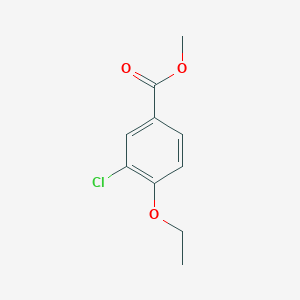
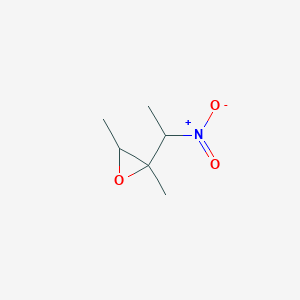
![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)

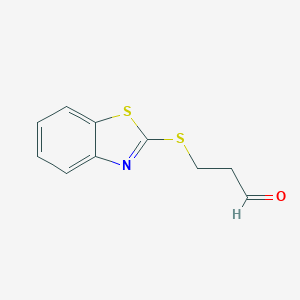
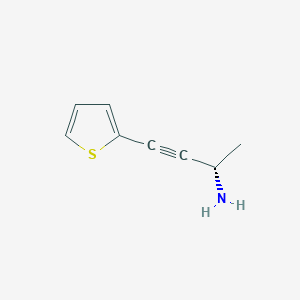
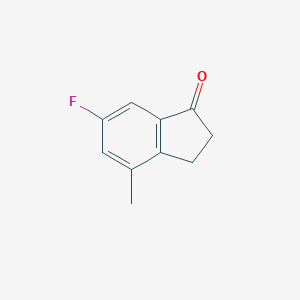
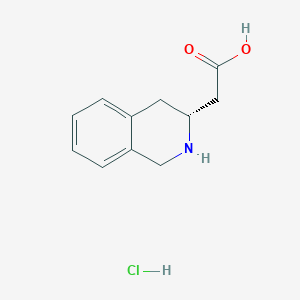
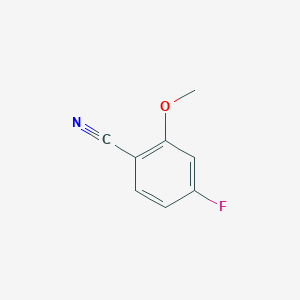
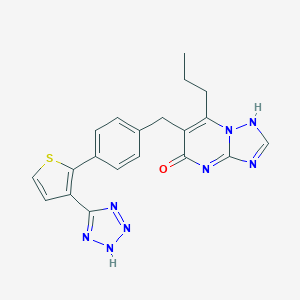
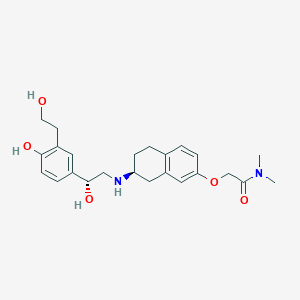
![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)